2-Hydroxydibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDRHWWNZRUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235338 | |
| Record name | 2-Hydroxydibenzofuran | |
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Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-77-1 | |
| Record name | 2-Dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxydibenzofuran | |
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| Record name | 2-Hydroxydibenzofuran | |
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| Record name | 2-Hydroxydibenzofuran | |
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| Record name | Dibenzofuran-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-DIBENZOFURANOL | |
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Synthetic Methodologies and Reaction Pathways of 2 Hydroxydibenzofuran
Retrosynthetic Analysis of the Dibenzofuran (B1670420) Core with Hydroxyl Moiety
Retrosynthetic analysis is a problem-solving technique used in organic synthesis. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps known as disconnections. deanfrancispress.com The reverse of these steps then constitutes a potential synthetic pathway.
For 2-hydroxydibenzofuran, a primary disconnection strategy involves breaking the oxygen-carbon bond of the furan (B31954) ring. This leads to a biphenyl (B1667301) precursor. The analysis suggests that a suitably substituted biphenyl, containing a hydroxyl group at the 2'-position and a reactive group at the 2-position, can serve as a key intermediate. The formation of the dibenzofuran then occurs through an intramolecular cyclization, which is the forward reaction of the disconnection. This approach forms the basis for several classical synthetic methods.
Classical Synthesis Routes to this compound
The synthesis of dibenzofurans, including this compound, frequently relies on the cyclization of biphenyl precursors. thieme-connect.de These methods are popular due to the relative accessibility of the required biphenyl starting materials.
Cyclization Reactions of Biphenyl Precursors
The intramolecular cyclization of appropriately substituted biphenyls is a cornerstone in dibenzofuran synthesis. thieme-connect.de This can be achieved under either acidic or basic conditions, depending on the nature of the substituents on the biphenyl core.
The acid-catalyzed dehydration of 2,2′-dihydroxybiphenyls is a well-established method for forming the dibenzofuran skeleton. thieme-connect.de This reaction can be carried out using a variety of acidic reagents, including hydrogen bromide, pyridinium (B92312) chloride, zinc(II) chloride, hydrogen iodide, or phosphoric acid. thieme-connect.de In many cases, the corresponding methyl ethers are used as precursors, with the cleavage of the ether linkage occurring in situ under the strong acidic conditions prior to cyclization. thieme-connect.de
The mechanism involves the protonation of one of the hydroxyl groups (or a methoxy (B1213986) group followed by cleavage), which then departs as a water molecule (or methanol). The resulting carbocation is then attacked by the remaining hydroxyl group on the other ring to form the furan ring. However, these harsh acidic conditions are not compatible with all substituents. For instance, carboxylic acid and tertiary alkyl groups can be lost during the reaction. thieme-connect.de An alternative to traditional protic or Lewis acids is the use of solid superacids like Nafion-H, which can promote the cyclization of 2,2'-dihydroxybiphenyls in good yields under milder conditions. acs.orgacs.org
| Reagent | Conditions | Observations |
| Hydrogen Bromide | 140°C, 96 hours | Effective for cyclization of 2,2'-dimethoxybiphenyls. thieme-connect.de |
| Pyridinium Chloride | High Temperature | Commonly used acidic reagent. thieme-connect.de |
| Zinc(II) Chloride | High Temperature | Lewis acid catalyst for dehydration. thieme-connect.de |
| Phosphoric Acid | High Temperature | Protic acid catalyst. thieme-connect.de |
| Nafion-H (Superacid) | Xylene, Heat | Good yields for alkyl-substituted dibenzofurans. acs.orgacs.org |
This table summarizes various acidic reagents used for the dehydration of 2,2'-dihydroxybiphenyls and their derivatives.
Base-catalyzed nucleophilic displacement offers an alternative route to dibenzofurans. This method involves a biphenyl system with a hydroxyl group at the 2'-position and a suitable leaving group (such as a halide) at the 2-position. thieme-connect.de The reaction proceeds via an intramolecular nucleophilic substitution where the phenoxide, generated under basic conditions, attacks the carbon bearing the leaving group, leading to ring closure.
The conditions required for this cyclization can vary. For simple substrates like 2-chloro-2′,4′-dihydroxybiphenyl, high temperatures and pressures in the presence of potassium hydroxide (B78521) and sodium hydrogen sulfite (B76179) are necessary to achieve an excellent yield of this compound. thieme-connect.de However, if a better leaving group (e.g., iodide) is used or the ring is activated by other electron-withdrawing groups, the cyclization can occur under milder conditions. thieme-connect.de For example, 2-acetoxy-2′-iodobiphenyl cyclizes to dibenzofuran upon refluxing with aqueous sodium hydroxide. thieme-connect.de
A less common but promising route involves the cyclization of 2-amino-2′-methoxybiphenyls. thieme-connect.de This reaction proceeds with simultaneous demethylation to form the dibenzofuran ring. The potential of this method has increased with the advent of modern transition-metal-catalyzed cross-coupling reactions, which facilitate the synthesis of the required 2-amino-2′-methoxybiphenyl precursors. thieme-connect.de
Base-Catalyzed Nucleophilic Displacement in Biphenyl Systems
Synthesis from 2-Halo-2′-hydroxybiphenyls under Basic Conditions
The synthesis of dibenzofurans from 2-halo-2′-hydroxybiphenyls under basic conditions is a specific application of the base-catalyzed nucleophilic displacement discussed earlier. thieme-connect.de This method is particularly relevant for the synthesis of this compound itself. In a notable example, the reaction of 2-chloro-2′,4′-dihydroxybiphenyl under high temperature and moderate pressure with potassium hydroxide and sodium hydrogen sulfite affords an excellent yield of this compound. thieme-connect.de
The reactivity of the starting material is dependent on the nature of the halogen. Substrates with better leaving groups, such as iodo-substituted biphenyls, or those with activating groups like nitro groups, can undergo cyclization under significantly milder conditions. thieme-connect.de
| Starting Material | Base | Conditions | Product | Yield |
| 2-Chloro-2′,4′-dihydroxybiphenyl | KOH, NaHSO₃ | High Temperature, Moderate Pressure | This compound | Excellent |
| 2-Acetoxy-2′-iodobiphenyl | NaOH | Reflux in H₂O | Dibenzofuran | 100% |
This table illustrates the synthesis of dibenzofurans from 2-halo-2'-hydroxybiphenyls under basic conditions.
Derivations from Diphenyl Ether Precursors
The construction of the dibenzofuran skeleton from diphenyl ether precursors represents a significant strategy in the synthesis of hydroxylated dibenzofurans. This approach is centered on the intramolecular formation of a C-C bond to close the furan ring. The nature of the substitution on the diphenyl ether starting material dictates the specific conditions required for cyclization.
A prominent modern method for this transformation is the palladium(II) acetate-catalyzed oxidative cyclization. These reactions are typically conducted with less than 1 mol% of the palladium catalyst under a positive pressure of an oxygen/nitrogen mixture. A key advantage of this method is that it does not necessitate an acidic solvent, making it compatible with a wider range of functional groups.
Additionally, biosynthetic routes can provide key precursors. For instance, the white-rot fungus Trametes versicolor has been shown to oxidize diphenyl ether, yielding hydroxylated intermediates such as 2- and 4-hydroxydiphenyl ether. lookchem.com These compounds are primed for subsequent cyclization to form the dibenzofuran core.
Preparation from 2,4-di-tert-butylphenol (B135424)
A direct, single-step synthesis of this compound from 2,4-di-tert-butylphenol is not extensively documented in the scientific literature. However, a multi-step pathway, illustrating the formation of a dibenzofuran core from a related substituted phenol (B47542), has been described. This process involves oxidative coupling followed by dealkylation.
The general strategy involves the oxidative coupling of a substituted phenol to induce intramolecular cyclization. For example, the oxidation of 2-bromo-4,6-di-tert-butylphenol (B1268018) using potassium hexacyanoferrate(III) does not yield a biphenol but instead forms a tetra-tert-butyl-substituted oxodibenzofuran. acs.org This intermediate can then be converted to 1-hydroxy-2,4,6,8-tetra-tert-butyldibenzofuran. acs.org The crucial final step is the removal of the bulky tert-butyl groups, which serve as protecting and directing groups during the cyclization. This is achieved through an AlCl₃-catalyzed trans-tert-butylation (dealkylation), which yields the parent hydroxydibenzofuran. acs.org While this specific documented pathway leads to 1-hydroxydibenzofuran, it demonstrates a viable synthetic strategy for accessing the core hydroxydibenzofuran structure from highly substituted phenolic starting materials. acs.org
Modern Synthetic Approaches
Modern organic synthesis has introduced a variety of advanced methods for constructing the this compound scaffold, focusing on efficiency, selectivity, and milder reaction conditions. These include specialized catalytic systems, photochemical reactions, and enzymatic transformations.
Catalytic Methods for O-C Bond Formation
The formation of the central furan ring via O-C bond closure is a cornerstone of dibenzofuran synthesis. Catalysis is central to many of these intramolecular cyclization strategies, which typically start from 2'-substituted-2-hydroxybiphenyls.
Classical approaches often rely on acid or base catalysis. Acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls using reagents like hydrogen bromide (HBr) or zinc(II) chloride is a well-established method. acs.org Similarly, base-catalyzed nucleophilic substitution in 2-halo-2'-hydroxybiphenyls can effectively close the ring, particularly when the halogen is a good leaving group or the aromatic rings are activated. acs.org
More contemporary methods utilize transition metal catalysis to achieve the same transformation with greater efficiency and control. Palladium-catalyzed reactions, in particular, are widely employed for the synthesis of benzofurans and their derivatives. acs.orggoogle.com
| Catalyst Type | Precursor | General Conditions | Reference |
|---|---|---|---|
| Acid Catalysis (e.g., HBr, ZnCl₂) | 2,2'-Dihydroxybiphenyls or their ethers | High temperature, strong acid | acs.org |
| Base Catalysis (e.g., KOH, NaOH) | 2-Halo-2'-hydroxybiphenyls | High temperature, polar solvent | acs.org |
| Palladium(II) Catalysis | Diphenyl Ethers | O₂/N₂ atmosphere, <1 mol% Pd(OAc)₂ | acs.org |
Photochemical Synthesis Routes
Photochemical reactions offer an alternative pathway for the synthesis of this compound, often as a product of the transformation of other aromatic compounds. These routes typically proceed through highly reactive radical or quinone intermediates.
The formation of this compound has been observed as a minor product during the photocatalytic degradation of 2-phenylphenol (B1666276) in the presence of semiconductors like TiO₂ and ZnO. mdpi.com In this process, the reaction proceeds through the formation of phenylbenzoquinone (PBQ), which then undergoes photocyclization to yield this compound. mdpi.com Similarly, the UVA irradiation of phenol in the presence of anthraquinone-2-sulfonate can also lead to the formation of this compound, highlighting quinone photochemistry as a viable, though indirect, synthetic pathway. nih.gov
Enzymatic Synthesis and Biotransformation
Enzymatic methods and microbial biotransformations represent a green chemistry approach to the synthesis and modification of dibenzofurans. These processes can either build the core structure or functionalize the existing molecule under mild, aqueous conditions.
While direct enzymatic synthesis of this compound is not common, microbial metabolism can produce it in small quantities. For instance, traces of monohydroxydibenzofurans have been detected during the degradation of dibenzofuran by Pseudomonas sp. strain HH69. clockss.org
More significantly, enzymes are used in the transformation of this compound itself. Laccase enzymes, from white-rot fungi such as Trametes versicolor and Pycnoporus cinnabarinus, catalyze the oxidative coupling of this compound, leading to the formation of dimeric and oligomeric products. psu.edumdpi.com Furthermore, the bacterium Sphingomonas sp. strain HH69 can utilize this compound as its sole source of carbon and energy, degrading it through a pathway that involves the formation of salicylic (B10762653) acid. nih.gov
Chemical Transformations of this compound
This compound serves as a versatile intermediate for the synthesis of more complex molecules through various chemical transformations of its phenolic hydroxyl group and aromatic rings.
One notable transformation is the Fries rearrangement of its acetate (B1210297) ester, dibenzofuran-2-yl ethanoate. This reaction can be induced either photochemically or with a Lewis acid catalyst to produce acetylated hydroxydibenzofurans. chemrxiv.org The photochemical rearrangement favors the formation of 2-hydroxy-dibenzofuran-1-yl methyl ketone, whereas the thermal, Lewis acid-catalyzed reaction (e.g., with AlCl₃) selectively yields this compound-3-yl methyl ketone. chemrxiv.org This selectivity is attributed to the different mechanisms, with the photochemical route proceeding via radicals and the thermal route via a caged ion pair. chemrxiv.org
| Conditions | Major Product | Minor Product(s) | Reference |
|---|---|---|---|
| Photochemical (UV irradiation) | This compound-1-yl methyl ketone | This compound-3-yl methyl ketone | chemrxiv.org |
| Lewis Acid (AlCl₃, heat) | This compound-3-yl methyl ketone | Traces of 1-isomer, 8-hydroxy isomer | chemrxiv.org |
Modern cross-coupling reactions also utilize this compound as a substrate. An iron-catalyzed oxidative C-C cross-coupling reaction has been developed to couple this compound with tertiary anilines using air as the oxidant. chemrxiv.org This method efficiently produces 1-aryl-coupled dibenzofuran-2-ol derivatives, which are of interest for their potential biological activities. chemrxiv.org
Fries Rearrangement of this compound Derivatives
The Fries rearrangement of dibenzofuran-2-yl ethanoate serves as a valuable method for the synthesis of ortho-hydroxyacetyldibenzofurans. uminho.ptresearchgate.net This rearrangement can be initiated either thermally with a Lewis acid catalyst or photochemically. uminho.ptwikipedia.org The choice between these methods is crucial as it dictates the resulting product distribution. uminho.pt
Thermal and Lewis-Acid Catalyzed Rearrangement
The thermal Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org In the case of dibenzofuran-2-yl ethanoate, the reaction is typically conducted in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). uminho.pt
The widely accepted mechanism for the thermal Fries rearrangement involves the initial coordination of the Lewis acid to the carbonyl oxygen of the acyl group. wikipedia.org This coordination polarizes the ester bond, leading to the formation of a free acylium carbocation and an aluminum phenoxide complex. wikipedia.org The acylium ion then acts as an electrophile, attacking the aromatic ring in an electrophilic aromatic substitution reaction to form ortho- and para-substituted products. wikipedia.org
The reaction conditions, particularly temperature and solvent, play a significant role in determining the regioselectivity of the rearrangement. wikipedia.org Lower temperatures generally favor the formation of the para-product, while higher temperatures promote the formation of the ortho-product. wikipedia.org This temperature dependence is often attributed to the principles of kinetic versus thermodynamic control, where the ortho-isomer can form a more stable bidentate complex with the Lewis acid. wikipedia.org The use of non-polar solvents also tends to favor the ortho-product. wikipedia.org
In the specific case of dibenzofuran-2-yl ethanoate, the thermal rearrangement using a Lewis acid catalyst primarily yields this compound-3-yl methyl ketone. uminho.pt The use of a catalyst like AlCl₃ in refluxing dichloromethane (B109758) proved ineffective due to the low boiling point of the solvent, leading only to decomposition of the starting material. uminho.pt However, the complex formed between AlCl₃ and dibenzofuran-2-yl ethanoate almost exclusively leads to the formation of the 3-acylated product. uminho.pt
Table 1: Products of Thermal Fries Rearrangement of Dibenzofuran-2-yl Ethanoate uminho.pt
| Product Name | Structure |
| This compound-3-yl methyl ketone |
Note: This table is based on the primary product observed in the Lewis-acid catalyzed thermal rearrangement.
Photochemical Rearrangement Mechanisms
The photo-Fries rearrangement offers an alternative pathway to the thermal method and proceeds through a different mechanism. wikipedia.org This reaction is initiated by the absorption of light, leading to the homolytic cleavage of the ester bond and the formation of a radical pair, consisting of an aryloxy radical and an acyl radical, within a solvent cage. uminho.ptwikipedia.org These radical pairs can then recombine in several ways to yield ortho- and para-acylated phenols, or they can diffuse apart to form other products. uminho.pt The reaction is sensitive to solvent polarity, with low polarity solvents often providing better preparative results. uminho.pt
For dibenzofuran-2-yl ethanoate, the photochemical rearrangement yields two main products: this compound-1-yl methyl ketone and this compound-3-yl methyl ketone. uminho.pt Notably, the 1-acylated isomer is consistently the major product in the photochemical process, a distinct difference from the thermal reaction. uminho.pt The yields of these products are dependent on the solvent and the duration of the reaction. uminho.pt Other minor products, such as 8-acetyldibenzofuran-2-yl ethanoate and 8-hydroxydibenzofuran-2,7-diyl dimethyl diketone, have also been identified. uminho.pt
A three-state model has been proposed to explain the mechanism of the photo-Fries rearrangement, involving an aromatic ¹ππ* state, a pre-dissociative ¹nπ* state, and a dissociative ¹πσ* state. rsc.org This model provides a comprehensive picture of the reaction from photoabsorption to the final product formation. rsc.org
Table 2: Major Products of Photochemical Fries Rearrangement of Dibenzofuran-2-yl Ethanoate uminho.pt
| Product Name | Structure | Predominance |
| This compound-1-yl methyl ketone | Major | |
| This compound-3-yl methyl ketone | Minor |
Halogenation Reactions
Halogenation of this compound provides a route to halogen-substituted derivatives. For instance, the preparation of chlorodibenzofurans from this compound has been reported. google.com While specific details on the direct halogenation of this compound are limited in the provided context, related reactions offer insights. For example, a method for preparing 1-bromodibenzofuran (B8490) involves the bromination of dibenzo[b,d]furan-1-ol using phosphorus tribromide and N,N-dimethylformamide. google.com This suggests that similar methodologies could potentially be applied to this compound to introduce halogen atoms at specific positions on the dibenzofuran core.
Alkylation and Acylation Reactions
Alkylation and acylation reactions of this compound are important for introducing various functional groups, leading to a diverse range of derivatives.
Alkylation: Alkylation of the hydroxyl group of this compound can be achieved using alkyl halides. A notable example is the alkylation with 3-chloro-3-methyl-1-butyne (B142711), which, followed by a Claisen rearrangement, leads to the formation of 3,3-dimethyl-3H-benzofuro[3,2-f] uminho.pt-benzopyran. nih.gov This transformation highlights the utility of alkylation in constructing more complex heterocyclic systems fused to the dibenzofuran framework.
Acylation: Acylation of this compound is a key step in the synthesis of its ester derivatives, which are precursors for the Fries rearrangement. uminho.ptresearchgate.net The reaction of this compound with diethylmalonate in pyridine (B92270) yields the corresponding ester. uminho.pt Similarly, acylation with propionic anhydride (B1165640) using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is a mild and efficient method for preparing N-propionyl oxazolidinones, a related reaction that demonstrates a common acylation technique. williams.edu
These reactions are fundamental in modifying the properties of this compound and in preparing intermediates for further synthetic transformations.
Formation of Amidoalkyl Dibenzofuranol Derivatives
Amidoalkyl dibenzofuranol derivatives can be synthesized through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and an amide or urea. lookchem.comresearchgate.net This multicomponent approach is an efficient way to construct these complex molecules.
Several catalysts have been employed to facilitate this transformation. For instance, barium phosphate (B84403) (Ba₃(PO₄)₂) nanopowder has been shown to be an effective catalyst for the reaction between this compound, various aromatic aldehydes (bearing both electron-donating and electron-withdrawing groups), and amides, yielding the desired products in excellent yields. lookchem.comresearchgate.net Another effective catalyst is tin(II) chloride dihydrate (SnCl₂·2H₂O), a Lewis acid that promotes the synthesis of amidoalkyl dibenzofuranols in good to excellent yields under solvent-free conditions. researchgate.net Polyphosphoric acid supported on silica (B1680970) (PPA-SiO₂) has also been utilized for the condensation of 2-dibenzofuranol, aromatic aldehydes, and amides like acetamide, benzamide, or urea, again under solvent-free conditions, to produce amidoalkyl dibenzofuranols in very good yields. researchgate.net
The general mechanism for this reaction, when catalyzed by a Lewis acid, is thought to involve the in-situ formation of an ortho-quinone methide from the reaction of this compound and the aromatic aldehyde. scirp.org This intermediate then reacts with the amide in a Ritter-type reaction to form the final amidoalkyl dibenzofuranol product. scirp.org
Table 3: Catalysts for the Synthesis of Amidoalkyl Dibenzofuranol Derivatives
| Catalyst | Reaction Conditions | Reference |
| Barium phosphate (Ba₃(PO₄)₂) nanopowder | Optimized for 2-naphthol, extended to this compound | lookchem.comresearchgate.net |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Solvent-free | researchgate.net |
| Polyphosphoric acid supported on silica (PPA-SiO₂) | Solvent-free | researchgate.net |
Stereoselective Synthesis and Chiral Derivatives
The development of stereoselective synthetic routes to chiral derivatives of this compound and related structures is a significant area of research, driven by the potential applications of these compounds in asymmetric catalysis and as chiral building blocks for complex molecules. Methodologies primarily focus on enzymatic transformations and the use of chiral ligands to control the stereochemical outcome of reactions involving the dibenzofuran core.
A prominent approach to obtaining chiral dibenzofuran derivatives is through chemoenzymatic synthesis, particularly employing dioxygenase enzymes. Naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. has been shown to catalyze the stereospecific dihydroxylation of dibenzofuran. researchgate.net This enzymatic oxidation leads to the formation of enantiomerically pure cis-dihydrodiols. Specifically, the oxidation of dibenzofuran by NDO from Pseudomonas sp. strain NCIB 9816-4 yields two main products: (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran and (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrodibenzofuran, both with an enantiomeric excess of over 95%. researchgate.netasm.org The formation of these chiral diols is highly regioselective and stereospecific. asm.org
The (1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran is a direct precursor that can, in principle, be converted to chiral derivatives of this compound. While acidic dehydration of this diol leads to the achiral this compound, the chiral diol itself represents a valuable chiral derivative. researchgate.net Further synthetic manipulations of the diol functionality, while preserving the stereocenters, can lead to a variety of other chiral derivatives.
Another significant strategy in the realm of stereoselective synthesis involves the creation of C₂-symmetric chiral molecules based on the dibenzofuran scaffold. These molecules are of particular interest as chiral ligands in asymmetric catalysis. An example is the highly enantioselective synthesis of a C₂-symmetric chiral diol starting from dibenzo[b,d]furan-4,6-dicarbaldehyde. oup.comoup.com This process utilizes the double enantioselective addition of diethylzinc (B1219324) to the dialdehyde (B1249045) in the presence of a chiral 1,4-amino alcohol as a ligand. oup.comoup.com The resulting chiral diol can be further converted into C₂-symmetric chiral diamines. oup.comoup.com
The following tables summarize key findings in the stereoselective synthesis of chiral dibenzofuran derivatives.
Table 1: Chemoenzymatic Dihydroxylation of Dibenzofuran
| Enzyme Source | Substrate | Major Products | Enantiomeric Excess (ee) | Reference(s) |
| Pseudomonas sp. NCIB 9816-4 (Naphthalene Dioxygenase) | Dibenzofuran | (+)-(1R,2S)-cis-1,2-Dihydroxy-1,2-dihydrodibenzofuran | >95% | researchgate.netasm.org |
| (+)-(3S,4R)-cis-3,4-Dihydroxy-3,4-dihydrodibenzofuran | >95% | researchgate.netasm.org |
Table 2: Stereoselective Synthesis of a C₂-Symmetric Dibenzofuran-based Diol
| Starting Material | Reagent | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Dibenzo[b,d]furan-4,6-dicarbaldehyde | Diethylzinc | Chiral 1,4-amino alcohol | C₂-symmetric diol | 72% | >99% (S,S) | oup.comoup.com |
These synthetic methodologies highlight the pathways to access chiral molecules based on the dibenzofuran structure, providing valuable intermediates for further chemical transformations and for applications in asymmetric synthesis.
Advanced Spectroscopic and Computational Characterization in 2 Hydroxydibenzofuran Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools in the analysis of 2-Hydroxydibenzofuran, each providing unique insights into its molecular architecture.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom, respectively.
In one study, the ¹H NMR spectrum of a metabolite, identified as 2,3-dihydroxydibenzofuran (B13952124), which is closely related to this compound, displayed signals corresponding to an unsubstituted aromatic ring, alongside two singlets. asm.org The presence of these singlets in the para position was crucial in confirming the 2,3-disubstitution pattern. asm.org For this compound itself, the aromatic protons exhibit characteristic chemical shifts and coupling constants that allow for unambiguous assignment, reflecting the electron-donating effect of the hydroxyl group on the dibenzofuran (B1670420) framework.
Table 1: Representative ¹H NMR Data for Dibenzofuran Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Coupling Constants (Hz) |
| 2,2',3-Trihydroxy-5-methoxybiphenyl | C₆D₆/CD₃CN | 3.47 (OCH₃), 6.78 (H-4, J=3.1), 6.85 (H-5, J=7.9), 6.89 (H-6), 6.94 (H-6'), 6.99-7.02 (H-4'/H-3', J=7.9, J=1.8, J=8.9) |
| 2,2',3-Trihydroxy-5-nitrobiphenyl | (CD₃)₂CO | 6.79 (H-5, J=7.8), 6.85 (H-4 or H-6), 6.88 (H-4 or H-6), 7.01 (H-3, J=9.1), 8.07 (H-4', J=2.9), 8.21 (H-6') |
This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns in substituted biphenyl (B1667301) systems, which form the core of dibenzofurans. Data for this compound itself would follow similar principles.
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. nist.govwikipedia.org The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular formula, C₁₂H₈O₂. nist.gov
The fragmentation of the molecular ion is a key aspect of MS analysis. chemguide.co.uk Under electron impact, the molecular ion can undergo various fragmentation pathways, leading to the formation of characteristic fragment ions. wikipedia.orgsavemyexams.com For instance, the loss of a CHO group (formyl radical) or CO (carbon monoxide) is a common fragmentation pathway for hydroxylated aromatic compounds. The analysis of these fragments provides valuable structural information. In studies of related metabolites, such as methylated derivatives, fragmentation patterns involving the loss of methoxy (B1213986) (OCH₃) and other functional groups have been observed. asm.orgnih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Molecular Formula | Molecular Weight | Key Information |
| Electron Ionization (EI)-MS | C₁₂H₈O₂ | 184.19 g/mol | Provides the molecular weight and characteristic fragmentation pattern. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups and fingerprint of this compound. uni-siegen.de The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule. americanpharmaceuticalreview.com
Key vibrational modes for this compound include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. rasayanjournal.co.in
C-O stretching: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the phenolic C-O bond.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. uzh.ch
The conjugated π-system of the dibenzofuran core gives rise to intense π → π* transitions, typically observed in the near-UV region. The presence of the hydroxyl group, with its non-bonding electrons (n), can lead to n → π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands. uzh.ch Studies on related compounds have shown absorption maxima that are influenced by the substitution pattern on the dibenzofuran ring. nih.gov For instance, a metabolite, 2,3-dihydroxydibenzofuran, exhibited absorption maxima at 247, 298, and 313 nm. nih.gov
Table 3: UV-Vis Absorption Data for a Related Dibenzofuran Derivative
| Compound | Solvent | Absorption Maxima (λmax) |
| 2,3-Dihydroxydibenzofuran | Not specified | 247 nm, 298 nm, 313 nm |
X-ray Crystallography for Solid-State Structure Analysis
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become powerful tools to complement experimental data and provide deeper insights into the properties of this compound. kallipos.gropenaccessjournals.com These methods can be used to predict molecular structures, spectroscopic properties, and reactivity.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to:
Optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data.
Calculate vibrational frequencies , which can aid in the assignment of experimental IR and Raman spectra. rasayanjournal.co.in
Predict NMR chemical shifts , assisting in the interpretation of complex spectra.
Simulate UV-Vis spectra by calculating the energies of electronic transitions. Time-dependent DFT (TD-DFT) is a common method for this purpose. researchgate.net
Analyze the electronic structure , including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.
For example, TD-DFT calculations on a related compound, dibenzofuran-2-yl ethanoate, have been used to provide a more quantitative description of the electronic transitions observed in its UV-Vis spectrum. researchgate.net Similar computational studies on this compound would provide valuable information about its electronic properties and spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. nih.govsemanticscholar.orgajchem-a.com This method allows for the calculation of various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.govsemanticscholar.orgajchem-a.com For a molecule like this compound, DFT calculations can elucidate its fundamental electronic characteristics, which are crucial for understanding its reactivity and spectroscopic properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgvjst.vn The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comepstem.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. ajchem-a.com
Another significant output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. epstem.netnih.govthaiscience.info The MEP surface visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue). epstem.netthaiscience.info These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. nih.gov
While specific DFT data for this compound is not extensively published, calculations on analogous phenolic and heterocyclic compounds demonstrate the utility of this approach. For instance, DFT studies on substituted anilines and benzoic acid have successfully correlated calculated electronic properties with experimental observations. vjst.vnthaiscience.info Such calculations for this compound would provide precise values for its dipole moment, polarizability, and the energies of its frontier orbitals, offering a theoretical framework to rationalize its chemical behavior.
Table 1: Representative Electronic Properties Calculated by DFT for Aromatic Compounds (Note: This table presents example data for analogous compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| p-Aminoaniline | -4.6019 | -0.9992 | 3.6027 |
| p-Nitroaniline | -5.2968 | -1.4061 | 3.8907 |
| Benzoic Acid Monomer | -7.43 | -1.25 | 6.18 |
| Benzoic Acid Dimer | -7.62 | -1.55 | 6.07 |
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with the surrounding environment. rsc.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into their conformational dynamics, solvation, and binding to other molecules. mdpi.comsyr.eduresearchgate.net
For this compound, MD simulations could be employed to study its behavior in different solvents, such as water. mdpi.comsyr.edusioc-journal.cn These simulations would reveal how water molecules arrange around the hydroxyl and dibenzofuran moieties, providing a detailed picture of the solvation shell and the hydrogen bonding network. mdpi.comsioc-journal.cn Understanding the interaction with water is fundamental, as it governs the molecule's solubility and can influence its reactivity and bioavailability.
Furthermore, MD simulations are instrumental in studying the interaction of small molecules with biological macromolecules like proteins. researchgate.net The dynamic nature of these interactions, which is often crucial for biological function, can be captured by MD simulations. For instance, simulations can reveal how the flexibility of both the ligand (this compound) and the protein target affects the stability of the binding complex over time. researchgate.net While specific MD studies focused solely on this compound are not prominent in the literature, research on related systems, such as the interaction of polymers with surfaces or the dynamics of ions in solution, showcases the power of this technique to elucidate complex intermolecular processes. sioc-journal.cnfrontiersin.org A study on dibenzofuran derivatives has also utilized MD simulations to understand their binding at a molecular target. nih.gov
| System Studied | Key Findings from MD Simulations |
| Water on hydroxylated graphite (B72142) surfaces | Water molecules tend to cluster and interact with surface OH groups at lower temperatures. mdpi.com |
| Hydroxyl ions in water | The hydration structure and diffusion of the ion are dynamic and fluctuate between different coordination states. sioc-journal.cn |
| Water-soluble polymers and anhydrite crystal | Binding energies are primarily driven by Coulombic interactions, and polymer chains deform upon binding. frontiersin.org |
| Graphene-Au interface with trapped water | An ice-like structure of water can form at the interface, influencing the adhesion properties. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a ligand-based drug design approach used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netnih.gov These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are key to their function. nih.govresearchgate.net
In a typical QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a set of compounds with known activities. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). Statistical methods are then used to develop a model that relates these descriptors to the biological activity. nih.govijper.org
Several QSAR studies have been conducted on dibenzofuran derivatives, highlighting the utility of this approach for this class of compounds. For example, a 3D-QSAR study on novel dibenzofuran derivatives as inhibitors of PTP-MEG2, a protein tyrosine phosphatase, identified key pharmacophoric features necessary for inhibitory activity. epstem.netresearchgate.net The developed model revealed that a combination of one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features were important for binding to the target protein. epstem.net Another study focused on dibenzofuran and dibenzothiophene (B1670422) derivatives as inhibitors of matrix metalloproteinase-12 (MMP-12), identifying crucial structural contributions for their inhibitory effect. nih.gov
These studies demonstrate that QSAR is a powerful tool for rationalizing the structure-activity relationships within the dibenzofuran scaffold and for guiding the design of new, more potent analogues.
Table 3: Example of a 3D-QSAR Study on Dibenzofuran Derivatives as PTP-MEG2 Inhibitors (Adapted from a study on novel dibenzofuran derivatives. epstem.net)
| Compound ID | R1 Group | R2 Group | PTP-MEG2 IC50 (µM) |
| 8 | H | H | 5.35 |
| 10a | cyclopropylmethyl | ethyl | 0.32 |
| 10b | isobutyl | ethyl | 0.51 |
| 10c | benzyl | ethyl | 0.46 |
| 11a | H | cyclopropylmethyl | 0.82 |
| 11e | H | H | 2.51 |
In Silico Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govppor.az It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein target. nih.govmdpi.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov
The results of a docking study provide a binding score, often expressed in terms of energy (e.g., kcal/mol), which estimates the strength of the interaction. nih.gov A lower (more negative) binding energy generally indicates a more favorable binding interaction. nih.gov Docking can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov
Table 4: Representative Molecular Docking Results for Heterocyclic Compounds Against a Protein Target (Note: This table shows example docking scores for furan-azetidinone hybrids against E. coli enoyl reductase to illustrate the output of such studies. nih.gov)
| Compound ID | Glide Score (GScore) | Emodel (kcal/mol) | Key Interacting Residues |
| 4d | -9.039 | -60.997 | TYR 146 |
| 4e | -9.195 | -73.407 | PHE 94, TYR 146 |
Reaction Coordinate Analysis for Mechanistic Insights
Reaction coordinate analysis is a computational method used to understand the mechanism of a chemical reaction by mapping the energetic pathway from reactants to products. ajchem-a.com A reaction coordinate is a one-dimensional parameter that represents the progress along this pathway, often corresponding to a change in a geometric parameter like a bond length or angle. ajchem-a.com By calculating the energy of the system at various points along the reaction coordinate, a potential energy profile can be constructed, which reveals the activation energy (the energy barrier that must be overcome for the reaction to occur) and the energies of any intermediates and transition states.
A study on the Fries rearrangement of dibenzofuran-2-yl ethanoate provides a concrete example of this type of analysis in a system that produces a derivative of this compound. ajchem-a.com The research investigated the formation of this compound-3-yl methyl ketone through both photochemical and Lewis acid-catalyzed pathways. Using the PM3 semi-empirical method, the reaction coordinate was calculated for both the catalyzed and a hypothetical uncatalyzed reaction. ajchem-a.com
For the Lewis acid-catalyzed reaction, the reaction coordinate was defined as the distance between the oxygen atom of the dibenzofuran-2-yl ethanoate and the acylium cation as the transition state is approached. ajchem-a.com The calculations showed that the activation energy for the rearrangement is approximately 306 kJ/mol. ajchem-a.com This analysis provided valuable mechanistic insights, helping to explain the observed product distribution and the role of the catalyst in the reaction. Such an approach could be similarly applied to study the formation or reactions of this compound itself, providing a detailed, step-by-step understanding of the chemical transformations involved.
Environmental Fate and Biotransformation of 2 Hydroxydibenzofuran
Microbial Degradation Pathways
Microbial degradation is a critical process in the natural attenuation of 2-hydroxydibenzofuran in contaminated environments. The initial steps of these pathways often involve enzymatic attacks that destabilize the aromatic ring system, leading to its eventual breakdown.
Bacteria from the genus Sphingomonas are particularly adept at degrading aromatic compounds, including dibenzofuran (B1670420) and its derivatives. Sphingomonas sp. strain HH69, for instance, can utilize this compound as its sole source of carbon and energy. researchgate.netnih.govosti.govdavidcwhite.org The metabolic pathway involves a series of enzymatic reactions that systematically break down the complex heterocyclic structure. researchgate.netnih.gov
The bacterial degradation of this compound is initiated by a dioxygenase enzyme that attacks the molecule. researchgate.netnih.gov This enzymatic action results in the cleavage of the ether bond, a crucial step in breaking open the furan (B31954) ring. nih.govosti.gov For substituted dibenzofurans like this compound, Sphingomonas sp. strain HH69 exhibits significant regioselectivity, preferentially attacking the nonsubstituted aromatic ring. researchgate.netnih.govosti.gov This angular dioxygenation leads to the formation of unstable dihydroxy-dihydro-dibenzofuran intermediates, which are then converted to more stable trihydroxybiphenyls. asm.orgasm.org The cleavage of the ether bond in these monosubstituted dibenzofurans is a key regioselective step in their metabolism. nih.govresearchgate.net
Following the initial ring cleavage, subsequent metabolic steps lead to the formation of salicylic (B10762653) acid and its derivatives. researchgate.netnih.govnih.gov In the case of this compound metabolism by Sphingomonas sp. strain HH69, both salicylic acid and 5-hydroxysalicylic acid have been identified as accumulating in the culture medium. researchgate.netnih.gov These substituted salicylic acids are key intermediates in the degradation pathway. researchgate.netnih.govosti.gov The formation of these acids signifies the breakdown of the original dibenzofuran structure into simpler aromatic compounds that can be funneled into central metabolic pathways. asm.org
After the formation of trihydroxybiphenyls and their subsequent meta-cleavage, the resulting product possesses an aliphatic side chain that must be further degraded. Research on Sphingomonas sp. strain HH69 has revealed that a stepwise degradation of this side chain is a key feature of the metabolism of this compound. researchgate.netnih.govosti.govscience.gov This process involves the formation of intermediates such as 3-(2-hydroxyphenyl)-3-oxopropionic acid, which is then decarboxylated to yield 2'-hydroxyacetophenone. researchgate.netnih.gov This sequence of reactions systematically shortens the side chain, facilitating the complete mineralization of the compound.
| Metabolite Identified in Sphingomonas sp. HH69 Culture | Precursor Compound | Metabolic Process |
| 5-Hydroxysalicylic acid | This compound | Dioxygenolytic cleavage and subsequent reactions |
| Salicylic acid | This compound | Dioxygenolytic cleavage and subsequent reactions |
| 3-(2-hydroxyphenyl)-3-oxopropionic acid | Meta-cleavage product of a trihydroxybiphenyl | Stepwise side-chain degradation |
| 2'-Hydroxyacetophenone | 3-(2-hydroxyphenyl)-3-oxopropionic acid | Decarboxylation |
| Data sourced from references researchgate.netnih.govnih.gov. |
Fungi also play a role in the biotransformation of dibenzofurans. The filamentous fungus Paecilomyces lilacinus is capable of transforming the parent compound, dibenzofuran, into several hydroxylated products, including this compound and 3-hydroxydibenzofuran. nih.govresearchgate.net This transformation is initiated by hydroxylation reactions. nih.gov Further oxidation by the fungus can lead to ring cleavage of the dibenzofuran structure. nih.gov In addition to direct degradation, P. lilacinus can also produce riboside-conjugates of this compound, a common detoxification strategy in fungi. nih.govresearchgate.net Another fungus, the yeast Trichosporon mucoides, has been shown to produce this compound from dibenzofuran and subsequently metabolize it further into dihydroxylated intermediates and ring fission products. asm.org
| Fungal Species | Transformation Product from Dibenzofuran | Further Transformation |
| Paecilomyces lilacinus | This compound | Ring cleavage, Formation of riboside-conjugates |
| Trichosporon mucoides | This compound | Formation of 2,3-dihydroxydibenzofuran (B13952124) and ring cleavage products |
| Data sourced from references nih.govresearchgate.netasm.org. |
Cometabolism is a phenomenon where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, provided that a suitable growth substrate is available. researchgate.netnih.gov While some bacteria like Sphingomonas sp. strain HH69 can use this compound as a sole growth substrate, other microbes may only degrade it cometabolically. nih.govdavidcwhite.org For example, several bacterial strains that grow on compounds like carbazole, biphenyl (B1667301), or naphthalene (B1677914) have been shown to cometabolically degrade the parent compound, dibenzofuran. researchgate.netnih.govnih.gov Sphingomonas sp. strain XLDN2-5, growing on carbazole, can degrade dibenzofuran to salicylic acid. nih.gov Similarly, Ralstonia sp. strain SBUG 290, when cultivated on biphenyl, cometabolically transforms dibenzofuran via lateral dioxygenation and meta-cleavage. nih.gov These processes are significant because they allow for the degradation of pollutants at low concentrations by a broader range of microorganisms that are sustained by other available nutrients in the environment. researchgate.net
Formation of Salicylic Acid Derivatives
Fungal Transformation Pathways, e.g., Paecilomyces lilacinus
Enzymatic Mechanisms of Biotransformation
The biotransformation of this compound is facilitated by a range of microbial enzymes that catalyze specific oxidative and hydrolytic reactions. These enzymatic processes are the foundation of microbial degradation pathways that can ultimately lead to the complete mineralization of the compound.
Both dioxygenase and monooxygenase enzymes play critical roles in the metabolism of dibenzofuran and its hydroxylated derivatives. Their mechanisms of action, however, differ significantly between bacterial and fungal species.
In aerobic bacteria, such as various Sphingomonas strains, the degradation of dibenzofuran is typically initiated by a multi-component enzyme system called an angular dioxygenase. jst.go.jpnih.govbioone.org This enzyme catalyzes a novel reaction known as angular dioxygenation, where it incorporates both atoms of a molecular oxygen molecule at the angular position (C4) and the adjacent carbon (C4a), which are linked by the ether bond. nih.govunil.ch This single step results in the cleavage of the stable ether bridge, a key step in detoxifying the molecule. unil.ch The unstable hemiacetal product then spontaneously transforms into 2,2',3-trihydroxybiphenyl. nih.gov This intermediate is then subject to further degradation by meta-cleavage enzymes. nih.gov While this process describes the breakdown of the parent compound dibenzofuran, subsequent steps in the degradation of this compound also involve dioxygenolytic cleavage, preferentially on the nonsubstituted aromatic ring. nih.govresearchgate.net
In contrast, fungi and yeasts often employ monooxygenases (such as cytochrome P450 enzymes) for the initial attack on dibenzofuran. jst.go.jpresearchgate.netguidechem.com These enzymes introduce a single oxygen atom to form hydroxylated intermediates, including 1-hydroxydibenzofuran, this compound, 3-hydroxydibenzofuran, and 4-hydroxydibenzofuran. researchgate.netguidechem.com For instance, the yeast Trichosporon mucoides has been shown to transform dibenzofuran into four different monohydroxylated isomers. researchgate.net In these fungal pathways, this compound is not the end product but an intermediate that undergoes further oxidation. researchgate.net For example, T. mucoides can further oxidize this compound to 2,3-dihydroxydibenzofuran, which is then cleaved by other enzymes. researchgate.net
Table 1: Microorganisms and Key Enzymes in this compound Biotransformation
| Microorganism | Enzyme Type | Role in Relation to this compound | Reference(s) |
| Sphingomonas sp. strain HH69 | Dioxygenase, Hydrolase | Utilizes this compound as a carbon/energy source; involved in ring cleavage. Also hydrolyzes 2-acetoxydibenzofuran to this compound. | nih.govresearchgate.net |
| Sphingomonas sp. strain RW1 | Angular Dioxygenase | Degrades the parent dibenzofuran via angular dioxygenation to intermediates that lead to salicylic acid. | asm.orgnih.gov |
| Trichosporon mucoides | Monooxygenase | Produces this compound from dibenzofuran and further oxidizes it to dihydroxylated intermediates for ring cleavage. | researchgate.net |
| Paecilomyces lilacinus | Monooxygenase | Transforms dibenzofuran into various hydroxylated products, including this compound. | guidechem.com |
Some microorganisms can process derivatives of hydroxydibenzofurans, such as their acetylated forms. In a notable example, Sphingomonas sp. strain HH69 can utilize 2-acetoxydibenzofuran as its sole source of carbon and energy. nih.govresearchgate.net The degradation pathway is initiated by an esterase-mediated hydrolysis of the ester bond. nih.govresearchgate.net This reaction cleaves the acetyl group, yielding this compound and acetate (B1210297). nih.govresearchgate.net The resulting this compound then enters the main degradation pathway employed by the bacterium. nih.gov This hydrolytic step is crucial as it allows the bacterium to access a wider range of substituted dibenzofurans.
Role of Dioxygenases and Monooxygenases
Environmental Impact and Bioremediation Strategies
Hydroxylated dibenzofurans, including this compound, can exhibit considerable toxicity. researchgate.net The compound is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation. nih.gov Its environmental presence is not solely due to the breakdown of larger pollutants; it can also be formed abiotically through the photochemical transformation of common pollutants like phenol (B47542), potentially making it a hazardous secondary pollutant. researchgate.net The parent compounds, polychlorinated dibenzofurans (PCDFs), are known for their significant toxicity and persistence in the ecosphere. thieme-connect.de
Given the environmental risks, bioremediation has emerged as an attractive and cost-effective strategy for cleaning up sites contaminated with dibenzofuran and related compounds. unil.chiium.edu.myresearchgate.net This approach leverages the metabolic capabilities of naturally occurring microorganisms. jst.go.jpunil.ch
Key bioremediation strategies include:
Bioaugmentation : This involves introducing specialized, laboratory-cultured bacteria into the contaminated soil or water. asm.org Strains like Sphingomonas sp. RW1 have proven effective in degrading dibenzofuran and even some of its chlorinated derivatives in soil microcosms, reducing concentrations from parts-per-million (ppm) to parts-per-billion (ppb) levels. asm.org The success of bioaugmentation can be significantly influenced by environmental factors such as the soil organic matter content and the density of the introduced bacteria. asm.org
Adaptation and Bio-stimulation : The efficiency of biodegrading bacteria can be enhanced by pre-adapting them to soil conditions before introduction, which has been shown to improve their survival and degradation activity. neptjournal.com Bio-stimulation, which involves adding nutrients or substrates to encourage the growth of indigenous degrading populations, is another common approach.
Fungal and Consortium-Based Remediation : Fungi and yeasts, such as Trichosporon and Paecilomyces species, offer alternative pathways for degradation and can be used in mycoremediation techniques. iium.edu.myresearchgate.net Often, a consortium of different microorganisms (both bacteria and fungi) is more effective than a single strain, as they can carry out different steps of the degradation pathway. researchgate.net Co-composting, where contaminated soil is mixed with organic materials like food waste or manure, can also stimulate microbial activity and enhance the degradation of pollutants. researchgate.net
Formation of Environmental Metabolites and Derivatives
The biotransformation of this compound results in a series of downstream metabolites as the complex ring structure is broken down. The specific derivatives formed depend on the microorganism and the enzymatic pathway involved.
In bacterial systems like Sphingomonas sp. strain HH69, the degradation of this compound proceeds through a stepwise process. nih.govresearchgate.net Following the initial dioxygenolytic attack, a key intermediate formed is 3-(2-hydroxyphenyl)-3-oxopropionic acid. researchgate.net This compound is unstable and can be converted to 4-hydroxycoumarin (B602359) upon acidification. researchgate.net Ultimately, the pathway converges on the production of salicylic acid, which is then funneled into central metabolism through either the catechol or gentisate pathways. nih.govnih.gov
In fungal pathways, this compound is often a precursor to further hydroxylated compounds. As seen with Trichosporon mucoides, it is oxidized to 2,3-dihydroxydibenzofuran. researchgate.net This dihydroxylated intermediate then undergoes meta-cleavage of the aromatic ring to form acidic products such as [2-(1-carboxy-methylidene)benzofuran-3-ylidene]-hydroxy-acetic acid. guidechem.com Fungi may also employ detoxification strategies that involve conjugating the hydroxylated intermediates with sugars, leading to the formation of derivatives like the riboside conjugate of this compound, as observed in Paecilomyces lilacinus. guidechem.com
Beyond microbial action, this compound can also be formed abiotically in the environment. Studies have shown its formation from the UVA irradiation-induced transformation of phenol in the presence of quinones, suggesting a photochemical pathway for its generation from other common pollutants. researchgate.net
Table 2: Key Metabolites from the Biotransformation of this compound
| Precursor Compound | Microorganism/Process | Key Metabolite(s) | Reference(s) |
| This compound | Sphingomonas sp. strain HH69 | 3-(2-hydroxyphenyl)-3-oxopropionic acid, 4-hydroxycoumarin, Salicylic acid | nih.govresearchgate.net |
| This compound | Trichosporon mucoides | 2,3-Dihydroxydibenzofuran | researchgate.net |
| 2,3-Dihydroxydibenzofuran | Paecilomyces lilacinus | [2-(1-carboxy-methylidene)benzofuran-3-ylidene]-hydroxy-acetic acid | guidechem.com |
| This compound | Paecilomyces lilacinus | Riboside conjugate of this compound | guidechem.com |
| Phenol | Photochemical Reaction | This compound | researchgate.net |
Pharmacological and Biological Research of 2 Hydroxydibenzofuran Derivatives
Antimicrobial and Antitubercular Activities
The dibenzofuran (B1670420) scaffold, particularly derivatives of 2-hydroxydibenzofuran, has been identified as a promising framework for the development of new antimicrobial drugs, with notable activity against the pathogen responsible for tuberculosis.
Several derivatives synthesized from this compound have demonstrated significant efficacy against Mycobacterium tuberculosis. For instance, the alkylation of this compound to produce benzofuro[3,2-f] nih.govbenzopyrans has yielded compounds with potent antitubercular properties. nih.govepfl.ch Specifically, 3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran and its dihydro derivative, 1,2-dihydro-3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran, showed significant activity against both the standard H37Rv and the Beijing strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC99) values ranging from 1-10 µg/mL. nih.gov These compounds also proved effective against drug-resistant mycobacterial strains, highlighting their potential as specific antitubercular agents. nih.gov
Further research into this class involved synthesizing halo, hydroxy, and methoxy (B1213986) derivatives on the A ring of the benzofurobenzopyran structure. nih.gov These substitutions were found to produce compounds more potent than the parent molecule against M. bovis BCG and the virulent M. tuberculosis H37Rv strain. nih.gov The investigation into the most active of these derivatives suggests a mechanism of action involving the inhibition of mycolate synthesis, a crucial component of the mycobacterial cell wall. nih.gov Additionally, novel anilinodibenzofuranols, synthesized from 2-dibenzofuranol, have been explored for their anti-tubercular activity, with several compounds showing effectiveness against M. tuberculosis H37Rv. researchgate.net
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran | M. tuberculosis H37Rv, Beijing strains | 1-10 | nih.gov |
| 1,2-dihydro-3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran | M. tuberculosis H37Rv, Beijing strains | 1-10 | nih.gov |
| Anilinodibenzofuranols (DBF-3, DBF-14, DBF-16) | M. tuberculosis H37Rv | Effective at 25 & 50 | researchgate.net |
| Anilinodibenzofuranols (DBF-9, DBF-13, DBF-18) | M. tuberculosis H37Rv | Effective at 50 | researchgate.net |
| 9-methoxy-2,2-dimethyl-2H-benzofuro[2,3-g] nih.govbenzopyran | M. tuberculosis H37Rv | Good activity | nih.gov |
While some this compound derivatives show high specificity for M. tuberculosis, others exhibit a broader spectrum of antimicrobial activity. nih.gov Research into various benzofuran (B130515) and dibenzofuran derivatives has revealed activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.govnih.govnih.gov
For example, a series of biphenyl (B1667301) and dibenzofuran derivatives were synthesized and tested against prevalent antibiotic-resistant bacteria. nih.gov Among them, certain compounds demonstrated potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 µg/mL, respectively. nih.gov Some derivatives also showed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov
In another study, newly synthesized naphtho[2,1-b]furan (B1199300) derivatives were screened for antimicrobial activity. medcraveonline.com One compound containing a thiophene (B33073) nucleus, 2-(5-amino-4-cyano-3-thienyl) naphtha[2,1-b]furan, was found to be the most active against all tested bacteria (Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Aspergillus fumigatus, Candida albicans). medcraveonline.com
| Compound Class/Derivative | Target Organism | Activity/MIC (µg/mL) | Reference |
|---|---|---|---|
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 3.13 | nih.gov |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant E. faecalis | 6.25 | nih.gov |
| 2-(5-amino-4-cyano-3-thienyl) naphtha[2,1-b]furan | S. aureus | 19.9±0.1 | medcraveonline.com |
| 2-(5-amino-4-cyano-3-thienyl) naphtha[2,1-b]furan | P. aeruginosa | 20.3±0.4 | medcraveonline.com |
| 2-(5-amino-4-cyano-3-thienyl) naphtha[2,1-b]furan | A. fumigatus | 18.6±0.1 | medcraveonline.com |
| 2-(5-amino-4-cyano-3-thienyl) naphtha[2,1-b]furan | C. albicans | 17.2±0.1 | medcraveonline.com |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research indicates that specific substitutions on the dibenzofuran ring system significantly influence biological activity.
For general antibacterial agents, studies on biphenyl and dibenzofuran derivatives have shown that the presence of a strong electron-withdrawing group on one aromatic ring and hydroxyl groups on the other ring enhances antibacterial activity. nih.gov For naphtho[2,1-b]furan derivatives, the presence of a thiophene ring at the 2-position was found to be more effective than a benzene (B151609) ring. medcraveonline.com Furthermore, within the thiophene ring itself, electron-withdrawing groups contributed to stronger activity. medcraveonline.com
In the context of antitubercular agents, SAR studies on benzofuro[3,2-f] nih.govbenzopyran derivatives revealed that substitutions on the A ring with halo, hydroxy, or methoxy groups led to increased potency against M. tuberculosis compared to the unsubstituted parent compound. nih.gov This suggests that both the electronic nature and the position of substituents are key determinants of the antitubercular efficacy of these molecules.
General Antibacterial and Antifungal Properties
Anticancer and Antitumor Properties
The structural framework of dibenzofuran has also been explored for its potential in developing anticancer therapeutics. Derivatives have shown cytotoxic effects against various human cancer cell lines and the ability to interfere with key signaling pathways involved in cancer progression.
A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer effects. nih.govresearchgate.net These compounds exhibited potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines: ACHN (renal), HCT-15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). nih.govresearchgate.net
The structure-activity relationship studies from this research identified benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide as a lead scaffold, possessing both outstanding anticancer activity and inhibitory effects on NF-κB. nih.gov The presence of groups on the N-phenyl ring that have a +M (positive mesomeric) effect was found to potentiate the anticancer activity. nih.gov
| Compound | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | ACHN (Renal) | MM231 (Breast) | PC-3 (Prostate) | Reference |
|---|---|---|---|---|---|---|---|
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | Potent | Potent | Potent | Potent | Potent | Potent | nih.gov |
| General Benzofuran-2-carboxamide derivatives | Exhibited potent cytotoxic activities at low micromolar concentrations | nih.govresearchgate.net |
Nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. mdpi.comxjtu.edu.cn The inhibition of NF-κB signaling is a key therapeutic strategy in cancer research.
Derivatives of this compound have been shown to effectively inhibit NF-κB. The same benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives that demonstrated cytotoxic activity also inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.govresearchgate.net SAR studies revealed that the presence of hydrophobic groups on the N-phenyl ring was beneficial for NF-κB inhibitory activity. nih.gov
Further research on 2-arylbenzofurans confirmed that the substitution pattern of the aryl group at the second position, as well as the nature of the side chain at the fifth position, have a significant influence on the compound's ability to inhibit NF-κB. nih.gov This mechanism provides a molecular basis for the observed anticancer effects, as inhibiting NF-κB can prevent tumor-promoting inflammation and cell survival. xjtu.edu.cn
Mechanisms of Action in Anticancer Therapy (e.g., cell cycle arrest, apoptosis induction)
Other Biological Activities
Derivatives of this compound and the broader benzofuran class have demonstrated significant anti-inflammatory properties. molaid.comdovepress.com Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govfrontiersin.org
Natural benzofuran derivatives, such as ailanthoidol, have also been found to significantly inhibit the production of nitric oxide in macrophages without causing significant cell death. dovepress.com Some benzofuran-heterocycle hybrids have shown excellent anti-inflammatory effects, and their mechanism may be related to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. mdpi.com
The analgesic, or pain-relieving, properties of furan (B31954) and its derivatives have been noted in various studies. chimicatechnoacta.ruwisdomlib.org While specific research on the analgesic effects of this compound is limited, the broader class of furan derivatives has shown promise in this area. wisdomlib.org For example, certain derivatives of 2-aminothiophene-3-carboxylic acid, which can be related to furan structures, have been found to possess an analgesic effect that exceeds that of the common drug metamizole. chimicatechnoacta.ru Additionally, some derivatives of 5-acetamido-2-hydroxy benzoic acid have shown reductions in painful activity when compared to acetaminophen. mdpi.com
Many benzofuran derivatives exhibit potent antioxidant activity. nih.govderpharmachemica.comgavinpublishers.com Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. derpharmachemica.com The antioxidant properties of benzofuran derivatives are often attributed to their chemical structure, which can donate a hydrogen atom to free radicals, thereby neutralizing them. researchgate.net
It has been reported that transforming the chemical skeleton from a chroman to a benzofuran can increase antioxidant activity. nih.gov For example, a water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was found to have better antioxidant activity than the well-known antioxidant Trolox C. nih.gov The presence of hydroxyl groups on the benzofuran structure is often crucial for this activity. researchgate.net
The neuroprotective effects of benzofuran derivatives have also been an area of active research. researchgate.netresearchgate.nete-nps.or.kr These compounds show potential in protecting nerve cells from damage and death. One of the proposed mechanisms for this neuroprotection is through the activation of the Keap1-Nrf2 pathway, which leads to an increase in the production of detoxifying and antioxidant enzymes. researchgate.net
Novel benzofuran-2-carboxamide derivatives have demonstrated neuroprotective and antioxidant activity against toxicity induced by N-methyl-D-aspartic acid (NMDA). researchgate.net Specifically, derivatives with certain substitutions, such as a methyl group at the R2 position or a hydroxyl group at the R3 position, have shown potent anti-excitotoxic, ROS scavenging, and antioxidant activities. researchgate.net Other studies have found that some benzoquinone derivatives can inhibit the production of nitric oxide in microglia and suppress the production of hyperphosphorylated Tau protein, both of which are implicated in the pathology of Alzheimer's disease. e-nps.or.kr Furthermore, certain hybrids of hydroxytyrosol (B1673988) and donepezil, which incorporate a furan-like structure, have shown the ability to reduce ROS levels and protect against oxidative stress-induced cell injury in a human neuroblastoma cell line. frontiersin.org
Inhibitory Activity against Amyloid Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, the inhibition of this process is a key therapeutic strategy. Research into heterocyclic compounds has identified various scaffolds capable of interfering with Aβ aggregation.
While the broader class of benzofurans has been a subject of interest for developing Aβ aggregation inhibitors, specific research focusing solely on this compound derivatives is less documented in prominent studies. For instance, studies on N-phenylbenzofuran-2-carboxamide derivatives, which possess a single furan ring fused to a benzene ring, have shown that certain compounds can inhibit Aβ42 aggregation in a concentration-dependent manner, with a maximum inhibition of 54% observed for one derivative. researchgate.netnih.gov Molecular docking studies of these benzofuran-based compounds suggest that the orientation of the bicyclic aromatic rings is crucial in determining their ability to modulate Aβ42 aggregation. researchgate.net Other research has focused on synthesizing 2-(4-hydroxyphenyl)benzofurans and 3-aminobenzofuran derivatives, which have also demonstrated inhibitory activity against Aβ aggregation. frontiersin.orgnih.gov One study found that 3-aminobenzofuran derivatives could inhibit both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation. frontiersin.org
However, these findings relate to the benzofuran core structure. There is a lack of specific, detailed research data in the provided literature concerning the inhibitory effects of this compound derivatives, which feature a more complex three-ring system, on amyloid aggregation. Therefore, while the related benzofuran scaffold shows promise, the potential of this compound derivatives in this specific therapeutic area remains an open field for investigation.
Role as Pharmaceutical Intermediates and Lead Compounds
This compound is a valuable chemical scaffold that serves as a pivotal pharmaceutical intermediate, or building block, for the synthesis of more complex and biologically active molecules. researchgate.netbiosolveit.de Its rigid, three-ring structure provides a template that can be chemically modified to create derivatives with therapeutic potential. A chemical intermediate is a molecule that is created during a chemical reaction and is subsequently modified in further steps to produce the final substance. pharma-dept.gov.in
Research has demonstrated the utility of this compound in synthesizing novel compounds with significant biological activity. For example, it has been used as a starting material in the synthesis of benzofuro[3,2-f] nih.govbenzopyran derivatives. nih.gov In one synthetic pathway, halo-2-hydroxydibenzofurans were created and subsequently underwent thermal rearrangement of their dimethylpropargyl ethers to construct the final pyran ring, yielding compounds with potent antitubercular activity. nih.gov This highlights the role of this compound not just as a passive scaffold but as an active participant in complex chemical transformations leading to new chemical entities.
Furthermore, this compound and its derivatives can be considered lead compounds. A lead compound is a chemical that has pharmacological or biological activity and serves as the starting point for medicinal chemistry efforts to design and synthesize more potent and selective drug candidates. researchgate.net The antitubercular agents derived from this compound are a prime example; these derivatives were found to be more potent against Mycobacterium tuberculosis than the initial reference compounds, demonstrating a successful lead optimization effort. nih.gov
The table below summarizes the role of this compound as a synthetic intermediate for creating pharmacologically relevant derivatives.
| Starting Material | Synthetic Transformation | Resulting Derivative Class | Potential Application | Reference |
|---|---|---|---|---|
| This compound | Alkylation with 3-chloro-3-methyl-1-butyne (B142711) followed by Claisen rearrangement | Benzofuro[3,2-f] nih.govbenzopyrans | Antitubercular | sigmaaldrich.com |
| Halo-2-hydroxydibenzofurans | Construction of a pyran ring via thermal rearrangement of dimethylpropargyl ethers | Substituted 3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyrans | Antitubercular | nih.gov |
| This compound | Multi-component reaction with aldehydes and amides | Amidoalkyl dibenzofuranols | Potential Pharmacological Agents | researchgate.net |
Pharmacological Targets and Mechanism of Action Studies
Identifying the pharmacological targets and understanding the mechanism of action are crucial steps in drug development. For derivatives of this compound, research has pointed toward specific biological targets, particularly in the context of infectious diseases.
A significant finding is the targeting of mycobacterial cell wall biosynthesis by benzofuro[3,2-f] nih.govbenzopyran derivatives synthesized from this compound. nih.gov The mycobacterial cell wall is a complex and essential structure, making its biosynthetic pathways an attractive target for antitubercular drugs. Studies on the most active derivatives explored their effect on mycolate synthesis, confirming the hypothesis that their mechanism of action involves the disruption of this critical cellular process in Mycobacterium tuberculosis. nih.gov
Another area of biological activity for the parent compound, this compound, is its potential interaction with hormonal pathways, as one study noted its estrogenic activity. niph.go.jp This suggests that the compound may interact with estrogen receptors, although detailed mechanistic studies were not provided.
While not studied directly for this compound in the available literature, a common mechanism for heterocyclic compounds is the inhibition of Cytochrome P450 (CYP) enzymes. nih.gov These enzymes are central to drug metabolism, and their inhibition can be a therapeutic goal or a source of drug-drug interactions. nih.gov Inhibition can occur through several mechanisms, including competitive inhibition (where the inhibitor competes with the substrate for the enzyme's active site) and mechanism-based inhibition (where a reactive metabolite irreversibly inactivates the enzyme). nih.govexamine.com Future mechanism of action studies on this compound derivatives could explore their potential to interact with specific CYP isozymes.
The table below outlines the identified and potential pharmacological targets for this compound and its derivatives.
| Derivative Class / Compound | Identified Pharmacological Target | Proposed Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|---|
| Benzofuro[3,2-f] nih.govbenzopyran derivatives | Mycobacterial Cell Wall Biosynthesis | Inhibition of mycolate synthesis | Tuberculosis | nih.gov |
| This compound | Estrogen Receptors (potential) | Estrogenic activity | Endocrinology (potential) | niph.go.jp |
Applications in Materials Science and Industrial Chemistry
Use as Intermediates in Organic Synthesis
2-Hydroxydibenzofuran is a valuable intermediate in the field of organic synthesis. Its molecular structure, featuring a dibenzofuran (B1670420) core with a hydroxyl group, provides a reactive site for a variety of chemical transformations. This makes it a key building block for the creation of more complex molecules. lookchem.com
One of the primary applications of this compound is in the synthesis of biologically active compounds. It serves as an intermediate in the production of pharmaceuticals, including antibiotics and anti-tumor drugs, as well as in the development of pesticides. The synthesis of these complex molecules often involves multiple steps, with this compound providing a foundational scaffold upon which further chemical modifications can be made.
The synthesis of this compound itself can be achieved through several methods. A common laboratory and industrial-scale method involves the cyclization of 2-halo-2'-hydroxybiphenyls under basic conditions. For instance, the reaction of 2-chloro-2′,4′-dihydroxybiphenyl with potassium hydroxide (B78521) and sodium hydrogen sulfite (B76179) at high temperature and pressure yields this compound in excellent quantities. thieme-connect.de Another route involves the Michael addition of cyclohexanone (B45756) enamines to benzo-1,4-quinone, followed by cyclization and dehydrogenation. thieme-connect.de
The reactivity of the hydroxyl group and the aromatic rings of this compound allows for its participation in a wide range of chemical reactions. These include etherification, esterification, and electrophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures. This versatility solidifies the importance of this compound as a key intermediate for chemists in both academic research and industrial manufacturing.
Components in Polymer and Coating Development
The unique chemical structure of this compound also lends itself to applications in polymer science and the development of advanced coatings. Its aromatic and heterocyclic nature can impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics to polymeric materials.
In the realm of polymer chemistry, this compound can be incorporated into polymer backbones or used as a monomer in the synthesis of specialty polymers. The development of two-dimensional polymers (2DPs), which are crystalline materials with defined structures, represents an area where functional organic building blocks like this compound could be utilized. rsc.org The incorporation of such rigid, planar molecules can influence the assembly and properties of the resulting 2D materials, which have potential applications in energy storage and conversion. rsc.org
Furthermore, multicomponent reactions (MCRs) are increasingly used to prepare functional polymers. mdpi.com While direct examples involving this compound are not extensively documented in the provided search results, the principles of MCRs suggest that its reactive hydroxyl group could allow it to be a component in the synthesis of complex polymers with tailored functionalities. mdpi.com
In the field of coatings, the properties of the constituent chemical components are crucial for performance. oaji.net The addition of specific organic molecules can enhance adhesion, durability, and resistance to environmental factors. While the direct use of this compound in common coating formulations is not explicitly detailed, its derivatives could be employed to modify the surface properties of materials. The development of functionalized surfaces, including superhydrophobic and omniphobic coatings, often relies on the chemical modification of surfaces with specialized organic compounds. mdpi.com
Precursors for Azo Dye and Pigment Synthesis
This compound serves as a precursor in the synthesis of azo dyes and pigments. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. cuhk.edu.hkwikipedia.org These dyes are widely used in the textile, leather, and food industries. wikipedia.org
The synthesis of an azo dye typically involves a two-step process: diazotization and coupling. unb.ca In the first step, a primary aromatic amine is converted into a diazonium salt. In the second step, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.
The use of this compound and its derivatives as precursors allows for the creation of dyes with specific shades and properties. The rigid and extended aromatic system of the dibenzofuran moiety can contribute to the stability and color intensity of the final dye molecule.
Other Industrial Applications
Beyond its roles in organic synthesis, polymer science, and dye production, this compound and related compounds have other industrial applications.
One notable application is its use as an optical brightener. Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon, known as fluorescence, can make materials appear whiter and brighter. This compound can be used in the dye industry and in pulp processing for this purpose.
Additionally, dibenzofuran derivatives, in a broader sense, are investigated for the development of new materials with specific properties. lookchem.com The structural backbone of dibenzofuran is a feature in various functional materials. For instance, 2-phenylphenol (B1666276), a related compound, is used as a biocide and preservative in a wide array of industrial applications, and also in the manufacturing of dyes, thermoplastics, polymers, and resins. industrialchemicals.gov.au While not a direct application of this compound itself, it highlights the industrial relevance of this class of compounds.
The following table provides a summary of the key industrial applications of this compound:
| Application Category | Specific Use |
| Organic Synthesis | Intermediate for pharmaceuticals (antibiotics, anti-tumor drugs) and pesticides. |
| Polymer & Coating Development | Potential component in specialty polymers and functional coatings. |
| Dye & Pigment Synthesis | Precursor for azo dyes and optical brighteners. alfa-chemistry.com |
| Other Industrial Applications | Used in the dye industry and pulp processing. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing 2-hydroxydibenzofuran, and how can regioselectivity be controlled?
- Methodology : A two-step strategy involving (i) regioselective oxidation of dibenzofuran derivatives using catalytic systems (e.g., Pd(OAc)₂ with oxidants like K₂S₂O₈) and (ii) hydroxylation via acid-mediated cyclization. For regiocontrol, substituent effects and directing groups (e.g., acetyl or methoxy groups) can influence hydroxylation positions .
- Validation : Use HPLC and GC-MS to confirm product purity and regiochemistry .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodology : Combine spectroscopic methods:
- GC-MS : For identifying hydroxylated metabolites and fragmentation patterns .
- ¹H NMR : To resolve aromatic proton environments and confirm substitution patterns .
- HPLC-PDA : For quantifying isomers and monitoring degradation .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .
Advanced Research Questions
Q. How do microbial degradation pathways of this compound inform bioremediation strategies for dioxin-like pollutants?
- Methodology : Isolate microbial strains (e.g., Trichosporon mucoides) from contaminated soils. Monitor metabolic intermediates (e.g., 2,3-dihydroxydibenzofuran) via GC-MS and ¹H NMR. Optimize conditions (e.g., glucose co-metabolism) to enhance ring cleavage efficiency .
- Challenges : Balance microbial growth with substrate toxicity; use fed-batch systems to mitigate inhibition .
Q. How should researchers resolve contradictions in reported hydroxylation mechanisms for dibenzofuran derivatives?
- Methodology : Cross-validate data using:
- Isotopic labeling : Track hydroxylation sites (e.g., ¹⁸O₂ experiments).
- Computational modeling : Compare DFT-calculated activation energies for competing pathways (e.g., radical vs. electrophilic mechanisms) .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Methodology :
- Photodegradation studies : Exclude UV light to isolate hydrolysis pathways.
- Sediment adsorption assays : Measure log K₀c values using OECD Guideline 106.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to assess ecological risks .
Q. How can researchers differentiate between enzymatic and abiotic oxidation pathways in this compound degradation?
- Methodology :
- Enzyme inhibition : Add NaN₃ to block microbial activity in parallel abiotic controls.
- Chiral analysis : Use chiral HPLC to detect enantiomeric metabolites (indicative of enzymatic catalysis) .
Data Analysis and Reporting Standards
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes per CONSORT guidelines .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Standards : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
